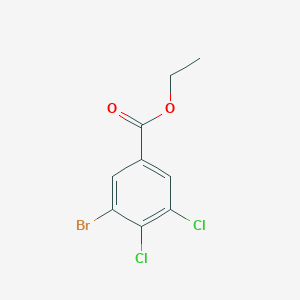

Ethyl 3-Bromo-4,5-dichlorobenzoate

Description

Contextualization within Organic Synthesis and Medicinal Chemistry Paradigms

In the field of organic synthesis, halogenated benzoate (B1203000) esters serve as versatile building blocks. The presence of halogen atoms offers reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. taylorandfrancis.com This chemical diversity makes them valuable precursors for the synthesis of new materials and pharmaceutical agents. taylorandfrancis.com

From a medicinal chemistry perspective, the introduction of halogens into a molecule can significantly impact its biological profile. taylorandfrancis.comresearchgate.net Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. taylorandfrancis.comresearchgate.net A significant portion of drugs currently in clinical development contain halogen atoms, underscoring the importance of this structural motif in drug design. nih.gov The ability of halogens to participate in specific non-covalent interactions, such as halogen bonding, has been increasingly recognized as a crucial factor in enhancing ligand-target binding and specificity. nih.govacs.orgtandfonline.com

Significance of Halogenation Patterns in Aromatic Systems for Reactivity and Molecular Recognition

The number, type, and position of halogen substituents on an aromatic ring profoundly influence its chemical reactivity and its ability to engage in molecular recognition. The electron-withdrawing nature of halogens deactivates the aromatic ring towards electrophilic substitution, while also directing incoming substituents to specific positions. This regioselectivity is a key consideration in synthetic strategies.

In the context of molecular recognition, the pattern of halogenation dictates the potential for forming halogen bonds. A halogen bond is a non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base, such as an oxygen or nitrogen atom. acs.org The strength and directionality of these bonds are dependent on the specific halogen and its surrounding chemical environment. acs.org For instance, bromine and iodine are generally stronger halogen bond donors than chlorine. acs.org The precise arrangement of halogens on a benzoate ester can therefore be engineered to optimize interactions within a protein binding pocket, leading to improved potency and selectivity of a drug candidate. acs.orgtandfonline.com

Research Gaps and Emerging Opportunities for Ethyl 3-Bromo-4,5-dichlorobenzoate

While the broader class of halogenated benzoates has been extensively studied, this compound presents a unique substitution pattern that warrants further investigation. The presence of three halogen atoms—one bromine and two chlorine atoms—at specific positions on the benzene (B151609) ring creates a distinct electronic and steric profile.

Current research on this specific compound is limited, presenting a significant opportunity for exploration. Key research gaps include a comprehensive understanding of its reactivity in various synthetic transformations and a detailed characterization of its potential as a scaffold in medicinal chemistry. The unique arrangement of the bromo and chloro substituents could lead to novel reactivity and selective interactions with biological targets that differ from more commonly studied halogenation patterns. Investigating its utility in the synthesis of novel agrochemicals, pharmaceuticals, or functional materials represents a promising avenue for future research. Furthermore, its potential role in stimulating microbial dechlorination of environmental pollutants, a property observed in other halogenated benzoates, remains an unexplored area. osti.gov

Overview of Structure-Reactivity Relationships in Polyhalogenated Aromatics

The structure-activity relationship (SAR) is a fundamental concept that links the chemical structure of a molecule to its biological or chemical activity. wikipedia.org In polyhalogenated aromatic compounds, the SAR is heavily influenced by the nature and position of the halogen substituents.

| Property | Description |

| Molecular Formula | C9H7BrCl2O2 |

| Molecular Weight | 297.96 g/mol |

| CAS Number | 1160574-85-5 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-bromo-4,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHBWGLTADSHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679232 | |

| Record name | Ethyl 3-bromo-4,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-85-5 | |

| Record name | Ethyl 3-bromo-4,5-dichlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-bromo-4,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for Ethyl 3 Bromo 4,5 Dichlorobenzoate

Retrosynthetic Analysis and Strategic Disconnections for the Ethyl 3-Bromo-4,5-dichlorobenzoate Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary strategic disconnections involve the ester linkage and the carbon-bromine bond on the aromatic ring.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Esterification-centric approach. The primary disconnection is at the ester C-O bond. This simplifies the target molecule to 3-bromo-4,5-dichlorobenzoic acid and ethanol (B145695). This pathway prioritizes the synthesis or acquisition of the fully substituted benzoic acid precursor, followed by a standard esterification reaction.

Pathway B: Halogenation-centric approach. An alternative disconnection involves the C-Br bond. This leads to a precursor such as ethyl 4,5-dichlorobenzoate, which would then undergo a regioselective bromination to install the bromine atom at the C3 position. This strategy depends on achieving high selectivity in the bromination step to avoid the formation of isomeric byproducts.

These two approaches form the basis for the synthetic strategies discussed in the following sections.

Esterification Strategies for the Benzoate (B1203000) Moiety

This section details the synthetic routes that begin with the pre-functionalized 3-bromo-4,5-dichlorobenzoic acid and focus on the formation of the ethyl ester.

Direct esterification, commonly known as Fischer esterification, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction is an equilibrium process, and strategies are often employed to drive it towards the product side, typically by removing water.

A common method for this transformation involves the use of a dehydrating agent or a reagent that converts the carboxylic acid's hydroxyl group into a better leaving group. For instance, a similar compound, ethyl 3-bromo-5-nitrobenzoate, can be synthesized by treating 3-bromo-5-nitrobenzoic acid with anhydrous ethanol and thionyl chloride (SOCl₂). chemicalbook.com In this case, thionyl chloride reacts with the carboxylic acid to form an acyl chloride in situ, which is then readily attacked by ethanol.

Table 1: Representative Conditions for Direct Esterification

| Starting Material | Reagents | Solvent | Temperature | Yield |

| 3-Bromo-5-nitrobenzoic acid | SOCl₂, Anhydrous Ethanol | None | 80°C | 99% chemicalbook.com |

This approach offers a high yield in a one-pot procedure, making it an efficient method for the synthesis of this compound from its corresponding carboxylic acid.

A two-step approach via an acyl halide intermediate is a robust and widely used method for ester synthesis. This route first involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the alcohol.

Step 1: Synthesis of 3-Bromo-4,5-dichlorobenzoyl Chloride The conversion of 3-bromo-4,5-dichlorobenzoic acid to its corresponding acyl chloride can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is often performed with a catalytic amount of a tertiary amine or dimethylformamide (DMF). For example, 5-bromo-2-chlorobenzoic acid is converted to 5-bromo-2-chlorobenzoyl chloride in high yield by refluxing with thionyl chloride and a catalytic amount of pyridine (B92270) in dichloromethane. chemicalbook.com

Step 2: Esterification The resulting 3-bromo-4,5-dichlorobenzoyl chloride is a highly reactive electrophile that readily reacts with ethanol to form the desired ester, this compound. This reaction is typically fast and can be carried out at room temperature. An amine base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct.

Table 2: Two-Step Acyl Halide Esterification Protocol

| Step | Starting Material | Reagents | Solvent | Key Conditions | Yield |

| 1 | 5-Bromo-2-chlorobenzoic acid | SOCl₂, Pyridine (cat.) | Dichloromethane | Reflux | 97% chemicalbook.com |

| 2 | Acyl Chloride | Ethanol, Base (e.g., Pyridine) | Anhydrous Solvent | 0°C to Room Temp. | Typically High |

This method is advantageous as it avoids the equilibrium limitations of direct esterification and generally produces high yields of the final product.

Transesterification is a process where the ester group of a carboxylic acid ester is exchanged with another alcohol. In this context, one could synthesize a different ester of 3-bromo-4,5-dichlorobenzoic acid (e.g., the methyl ester) and then convert it to the ethyl ester.

The reaction involves treating the starting ester with an excess of ethanol in the presence of either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium ethoxide) catalyst. The large excess of ethanol helps to drive the equilibrium towards the formation of the desired ethyl ester. While no specific example for this compound is provided in the search results, this remains a viable, though less direct, synthetic strategy.

Regioselective Halogenation Protocols for the Benzoic Acid Ring

This alternative synthetic strategy involves introducing the bromine atom onto a pre-existing dichlorinated benzoic acid or ester scaffold. The success of this approach hinges on the ability to control the regioselectivity of the bromination reaction.

The directing effects of the substituents on the aromatic ring are crucial for achieving regioselectivity. In a precursor like 4,5-dichlorobenzoic acid or its ethyl ester, the carboxylic acid (or ester) group is a deactivating, meta-directing group, while the chlorine atoms are deactivating, ortho-, para-directing groups. The target C3 position is meta to the carboxyl group and ortho to the C4-chloro group, making it a potential site for electrophilic substitution.

Recent advances in catalysis have provided powerful tools for controlled C-H functionalization. Palladium-catalyzed C-H bromination has emerged as a method for the meta-bromination of benzoic acid derivatives. nih.govrsc.org This methodology can overcome the inherent ortho/para selectivity often seen in classical electrophilic bromination. Using a palladium catalyst and a bromine source like N-bromophthalimide (NBP), it is possible to achieve meta-C-H bromination on benzoic acids with complex substitution patterns. nih.govrsc.org This modern approach could potentially be applied to ethyl 4,5-dichlorobenzoate to install the bromine atom at the C3 position with high selectivity.

Table 3: Example of Palladium-Catalyzed meta-C-H Bromination

| Substrate Type | Brominating Agent | Catalyst | Key Additive | Outcome |

| Substituted Benzoic Acids | N-bromophthalimide (NBP) | Pd(II) | Acid Additives | Meta-selective Bromination nih.govrsc.org |

This catalytic method offers a sophisticated and regioselective route to halogenated benzoic acid derivatives that may be difficult to access through traditional electrophilic substitution reactions.

Controlled Dichlorination Strategies

The synthesis of polysubstituted benzene (B151609) derivatives like this compound requires precise control over the introduction of multiple halogen atoms onto the aromatic ring. The carboxyl group in benzoic acid is a deactivating and meta-directing group, which influences the position of incoming electrophiles during electrophilic aromatic substitution reactions. youtube.com

Controlled dichlorination of a brominated benzoic acid precursor is a key step. The initial bromine atom and the existing chloro group on the benzene ring direct the subsequent chlorination. The directing effects of these halogens, combined with the meta-directing effect of the carboxyl group, determine the final substitution pattern. Achieving the desired 4,5-dichloro substitution pattern on a 3-bromobenzoic acid derivative requires careful selection of chlorinating agents and reaction conditions to overcome the inherent directing effects of the substituents and prevent the formation of undesired isomers.

| Reactant | Reagent | Product | Notes |

| 3-Bromobenzoic acid derivative | Chlorinating agent | 3-Bromo-4,5-dichlorobenzoic acid derivative | The regioselectivity is crucial for the desired product. |

Sequential Halogenation Sequence Optimization

The order in which the halogen atoms are introduced onto the benzoic acid backbone is a critical consideration in the synthesis of this compound. The synthesis can conceptually proceed through different sequential halogenation pathways. One approach involves the bromination of a dichlorobenzoic acid, while another involves the dichlorination of a bromobenzoic acid.

The optimization of this sequence is vital for maximizing the yield of the desired product and minimizing the formation of isomeric impurities. The electronic properties of the substituents already present on the aromatic ring influence the rate and regioselectivity of subsequent halogenation steps. For instance, the presence of two chlorine atoms on the ring will deactivate it towards further electrophilic substitution, making the subsequent bromination step more challenging. Conversely, starting with bromination followed by dichlorination might offer a different reactivity profile.

| Halogenation Sequence | Starting Material | Intermediate | Final Product |

| Bromination then Dichlorination | Benzoic Acid | 3-Bromobenzoic Acid | 3-Bromo-4,5-dichlorobenzoic acid |

| Dichlorination then Bromination | Benzoic Acid | 3,4- or 3,5-Dichlorobenzoic Acid | 3-Bromo-4,5-dichlorobenzoic acid |

Synthesis of Key Halogenated Benzoic Acid Precursors (e.g., 3-Bromo-4,5-dichlorobenzoic Acid)

The synthesis of the target ester is contingent on the successful preparation of the corresponding carboxylic acid precursor, 3-bromo-4,5-dichlorobenzoic acid. This precursor is typically synthesized through the electrophilic halogenation of a suitable benzoic acid derivative. youtube.com For example, the direct bromination of 3,4-dichlorobenzoic acid or the dichlorination of 3-bromobenzoic acid can be explored.

The oxidation of an alkyl side chain on a correspondingly substituted toluene (B28343) derivative is another viable route. For instance, the oxidation of 3-bromo-4,5-dichlorotoluene using a strong oxidizing agent like potassium permanganate would yield the desired carboxylic acid. libretexts.org The choice of synthetic route depends on the availability of starting materials, reaction yields, and the ease of purification.

Investigation of Reaction Mechanisms in Synthetic Transformations

Electrophilic Aromatic Substitution Mechanisms in Halogenation

The introduction of bromine and chlorine atoms onto the benzoic acid ring proceeds via an electrophilic aromatic substitution (EAS) mechanism. lumenlearning.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgbyjus.comwikipedia.org This class of reactions involves the attack of an electrophile on the electron-rich aromatic ring.

In the case of halogenation, the halogen molecule (e.g., Br₂ or Cl₂) is typically activated by a Lewis acid catalyst, such as FeBr₃ or FeCl₃. lumenlearning.comwikipedia.org The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile. The π electrons of the aromatic ring attack the electrophilic halogen, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. lumenlearning.combyjus.com This step is the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring. lumenlearning.commasterorganicchemistry.com In the final step, a base removes a proton from the carbon atom bearing the new halogen, restoring the aromaticity of the ring and yielding the halogenated product. lumenlearning.commasterorganicchemistry.comlibretexts.org

Nucleophilic Acyl Substitution Mechanisms in Ester Formation

The conversion of 3-bromo-4,5-dichlorobenzoic acid to its ethyl ester is typically achieved through Fischer esterification. masterorganicchemistry.combyjus.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com

The mechanism of Fischer esterification is a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. byjus.comyoutube.com This is followed by a series of proton transfer steps, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Subsequently, a molecule of water is eliminated as a leaving group, and deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.combyjus.comyoutube.com The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.combyjus.com

Role of Catalysts and Reagents in Directing Regioselectivity and Enhancing Reaction Efficiency

Catalysts and reagents play a pivotal role in both the halogenation and esterification steps of the synthesis of this compound.

In electrophilic halogenation, Lewis acid catalysts like FeBr₃ and AlCl₃ are essential for activating the halogen molecule, thereby increasing the reaction rate. libretexts.orgwikipedia.org The choice of catalyst can also influence the regioselectivity of the reaction, although the directing effects of the substituents on the aromatic ring are the primary determinants of the substitution pattern. In some cases, heterogeneous catalysts like zeolites can be employed to enhance regioselectivity, particularly towards para-isomers, through shape-selective catalysis. benthamdirect.comresearchgate.net

In Fischer esterification, a strong acid catalyst is crucial for activating the carboxylic acid towards nucleophilic attack by the alcohol. masterorganicchemistry.com Common catalysts include sulfuric acid and tosic acid. The efficiency of the reaction is enhanced by using a large excess of the alcohol, which serves as both a reactant and the solvent, and by removing the water byproduct to drive the equilibrium towards the formation of the ester. masterorganicchemistry.combyjus.com

Process Optimization and Scale-Up Considerations

The industrial production of this compound would necessitate a detailed investigation into reaction parameters to maximize yield and purity while ensuring economic viability and environmental sustainability.

Impact of Solvent Systems on Reaction Yield and Purity

The choice of solvent is critical in both the bromination and esterification steps, as it can significantly influence reaction rates, selectivity, and the ease of product isolation.

For the electrophilic bromination of 4,5-dichlorobenzoic acid, the solvent must be inert to the reaction conditions and capable of dissolving the starting material. The polarity of the solvent can affect the stability of the reaction intermediates.

Table 1: Hypothetical Impact of Solvent Systems on the Bromination of 4,5-dichlorobenzoic Acid

| Solvent System | Dielectric Constant (approx.) | Expected Impact on Yield | Expected Impact on Purity | Rationale |

| Acetic Acid | 6.2 | Moderate to High | Good | Polar protic solvent can stabilize the arenium ion intermediate. |

| Dichloromethane (DCM) | 9.1 | High | Excellent | Aprotic and inert, facilitates easy work-up. |

| Carbon Tetrachloride | 2.2 | Moderate | Good | Non-polar, but its use is discouraged due to toxicity. |

| Nitrobenzene | 34.8 | High | Moderate | Polar aprotic, can promote the reaction but may be difficult to remove. |

For the subsequent esterification of 3-Bromo-4,5-dichlorobenzoic acid, the solvent choice is often dictated by the need to remove water to drive the equilibrium towards the product side.

Table 2: Hypothetical Impact of Solvent Systems on the Esterification of 3-Bromo-4,5-dichlorobenzoic Acid

| Solvent System | Boiling Point (°C) | Expected Impact on Yield | Expected Impact on Purity | Rationale |

| Toluene | 111 | High | Excellent | Forms an azeotrope with water, facilitating its removal. |

| Hexane | 69 | Moderate | Good | Non-polar, can be used with a Dean-Stark apparatus. |

| Excess Ethanol | 78 | High | Good | Acts as both reactant and solvent, requires an effective dehydrating agent. |

Temperature and Pressure Profile Optimization for Reaction Control

Temperature and pressure are fundamental parameters for controlling reaction kinetics and ensuring process safety, particularly during scale-up.

In the bromination step, precise temperature control is crucial to prevent over-bromination and the formation of impurities. The reaction is typically exothermic, and an optimized temperature profile would involve a controlled ramp-up and holding period.

Table 3: Hypothetical Temperature Profile Optimization for Bromination

| Temperature Range (°C) | Effect on Reaction Rate | Potential for Side Reactions | Recommended Action |

| 0-10 | Slow | Low | Initiate reaction at low temperature for better control. |

| 25-40 | Moderate | Moderate | Gradual increase to this range to drive the reaction to completion. |

| >50 | Fast | High (polybromination) | Avoid, as it can lead to decreased purity and yield. |

Pressure is generally not a critical parameter for this type of liquid-phase reaction unless volatile reactants or solvents are used at elevated temperatures.

For the esterification reaction, temperature directly influences the rate of reaction and the efficiency of water removal.

Table 4: Hypothetical Temperature and Pressure Profile for Esterification

| Temperature (°C) | Pressure | Impact on Reaction |

| Reflux (solvent dependent) | Atmospheric | Drives the reaction by removing water azeotropically. |

| > Reflux | Elevated | Can increase reaction rate but may require specialized equipment. |

| < Reflux | Atmospheric | Slower reaction rate, may not go to completion. |

Catalyst and Co-catalyst Screening for Sustainable Synthesis

The selection of an appropriate catalyst is paramount for achieving high efficiency and sustainability in the synthesis of this compound.

For the bromination of 4,5-dichlorobenzoic acid, a Lewis acid catalyst is typically required to polarize the bromine molecule, making it a more potent electrophile.

Table 5: Hypothetical Catalyst Screening for Bromination

| Catalyst | Activity | Selectivity | Sustainability Considerations |

| FeBr₃ | High | Good | Traditional catalyst, can be difficult to remove completely. |

| AlCl₃ | Very High | Moderate | Highly active but can lead to side reactions; moisture sensitive. |

| Iodine | Moderate | High | Milder catalyst, often used for regioselective brominations. |

| Zeolites | Moderate | High | Heterogeneous catalyst, easily separable and recyclable. |

In the esterification step, an acid catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by ethanol.

Table 6: Hypothetical Catalyst Screening for Esterification

| Catalyst | Activity | Reaction Conditions | Sustainability Considerations |

| Sulfuric Acid | High | Mild | Homogeneous, requires neutralization and generates waste. |

| p-Toluenesulfonic Acid | High | Mild | Solid, easier to handle than sulfuric acid but still homogeneous. |

| Solid Acid Resins (e.g., Amberlyst-15) | Moderate to High | Moderate | Heterogeneous, easily recoverable and reusable, promoting a greener process. |

| Tin(II) Chloride | High | High Temperature | Effective but raises concerns about heavy metal contamination. |

Advanced Spectroscopic and Structural Elucidation Studies of Ethyl 3 Bromo 4,5 Dichlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For Ethyl 3-Bromo-4,5-dichlorobenzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Chemical Shifts, Integration, and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and ethyl group protons. The substitution pattern on the benzene (B151609) ring leaves two aromatic protons, which will appear as distinct signals due to their different chemical environments.

The ethyl group will present as a quartet and a triplet. The methylene (B1212753) (-CH₂-) protons are adjacent to the electron-withdrawing ester oxygen, causing them to be deshielded and appear at a higher chemical shift (downfield) as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons will appear further upfield as a triplet, coupling with the two methylene protons.

The two aromatic protons (H-2 and H-6) are in different environments. H-2 is ortho to the ester group, while H-6 is flanked by two chlorine atoms. The electron-withdrawing nature of the halogens and the ester group will cause these protons to be significantly deshielded, appearing in the aromatic region of the spectrum. Their precise chemical shifts and coupling patterns are influenced by the electronic effects of all substituents. Due to their meta-relationship, a small coupling constant (J) would be expected between H-2 and H-6.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H-2 | 7.8 - 8.1 | d | ~2-3 | 1H |

| Aromatic H-6 | 7.6 - 7.9 | d | ~2-3 | 1H |

| Ethyl -CH₂- | 4.3 - 4.5 | q | ~7.1 | 2H |

| Ethyl -CH₃- | 1.3 - 1.5 | t | ~7.1 | 3H |

Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis: Carbon Environments and Substituent Effects

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the aromatic ring and two for the ethyl ester group.

The carbonyl carbon (C=O) of the ester will appear significantly downfield, typically in the range of 164-168 ppm. The aromatic carbons' chemical shifts are influenced by the attached substituents. The carbon atom attached to the ester group (C-1) and those bearing the halogen atoms (C-3, C-4, C-5) will have their chemical shifts significantly altered. The carbon bearing the bromine atom (C-3) is expected to be more shielded (appear at a lower ppm value) compared to the carbons bearing the more electronegative chlorine atoms (C-4 and C-5). The remaining aromatic carbons (C-2 and C-6) will also show distinct signals. The ethyl group carbons will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 164 - 168 |

| Aromatic C-1 | 130 - 134 |

| Aromatic C-2 | 128 - 132 |

| Aromatic C-3 (C-Br) | 120 - 124 |

| Aromatic C-4 (C-Cl) | 133 - 137 |

| Aromatic C-5 (C-Cl) | 135 - 139 |

| Aromatic C-6 | 129 - 133 |

| Ethyl -CH₂- | 61 - 63 |

| Ethyl -CH₃- | 14 - 15 |

Note: Predicted values are based on additivity rules and data from similar halogenated benzoates. tandfonline.comfiveable.me

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Connectivity Elucidation

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu A key expected correlation would be between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. A weak cross-peak might also be observed between the two aromatic protons (H-2 and H-6), confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu The HSQC spectrum would show cross-peaks connecting the aromatic proton signals to their corresponding aromatic carbon signals, and the ethyl protons to their respective carbons. This allows for the direct assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu The HMBC is crucial for identifying the connectivity around quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons. Key expected correlations include:

The aromatic proton H-2 showing correlations to the carbonyl carbon (C=O), C-4, and C-6.

The aromatic proton H-6 showing correlations to C-4 and C-2.

The methylene protons of the ethyl group showing a strong correlation to the carbonyl carbon (C=O) and the methyl carbon.

Together, these 2D NMR techniques provide a robust framework for the complete and unequivocal structural elucidation of this compound. acs.orgnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Identification of Characteristic Functional Group Vibrations (e.g., C=O, C-O, C-Br, C-Cl)

The IR and Raman spectra of this compound will be dominated by absorptions corresponding to its key functional groups.

C=O Stretch: A strong absorption band is expected in the IR spectrum, typically between 1720 and 1740 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.

C-O Stretches: Two distinct C-O stretching vibrations are expected for the ester group. The C-O-C asymmetric stretch will appear as a strong band between 1250 and 1300 cm⁻¹, while the O-C-C symmetric stretch will be found in the 1100-1150 cm⁻¹ region.

C-Halogen Stretches: The carbon-halogen bonds give rise to characteristic absorptions in the fingerprint region of the spectrum.

C-Cl Stretch: Strong absorptions are expected in the 800-600 cm⁻¹ range.

C-Br Stretch: A strong absorption is anticipated in the 600-500 cm⁻¹ region.

Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O Stretch (Ester) | 1740 - 1720 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium (multiple bands) |

| C-O-C Asymmetric Stretch | 1300 - 1250 | Strong |

| C-O-C Symmetric Stretch | 1150 - 1100 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 600 - 500 | Strong |

Note: Predicted frequencies are based on characteristic group frequencies for similar compounds. thieme-connect.despectroscopyonline.com

Aromatic Ring Vibrational Modes and Halogen Substitution Patterns

The substitution pattern on the benzene ring significantly influences the vibrational modes of the ring itself. The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. pressbooks.pub

Furthermore, the out-of-plane C-H bending vibrations are highly diagnostic of the substitution pattern. For a 1,2,3,4-tetrasubstituted benzene ring with two adjacent hydrogens, a characteristic strong absorption band is expected in the 850-800 cm⁻¹ region in the IR spectrum. The presence and position of these bands can provide confirmatory evidence for the arrangement of substituents on the aromatic ring. The low-frequency region of the Raman spectrum would be particularly useful for observing the symmetric vibrations of the substituted ring and the C-halogen stretches, which are often strong Raman scatterers.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry serves as a cornerstone analytical technique for confirming the molecular weight and unraveling the structural details of this compound through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, with the molecular formula C₉H₇BrCl₂O₂, the theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O).

This precise mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the compound's identity. The experimentally determined exact mass from an HRMS analysis is expected to align with the theoretical value within a very narrow tolerance, typically in the range of parts per million (ppm).

Table 1: Theoretical Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₇BrCl₂O₂ |

| Nominal Mass | 296 Da |

| Monoisotopic Mass | 295.88769 Da |

| Isotopes Used | ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O |

Analysis of Fragmentation Patterns and Mechanistic Interpretation of Ion Dissociation

Electron Ionization Mass Spectrometry (EI-MS) provides structurally significant information through the analysis of fragmentation patterns. When this compound is subjected to EI, it forms a molecular ion (M⁺˙) which then undergoes a series of dissociation reactions to produce smaller fragment ions. The pattern of these fragments is a unique fingerprint of the molecule's structure.

The fragmentation of aromatic esters is well-characterized and typically involves several key pathways:

Loss of the Ethoxy Radical: The most common initial fragmentation is the cleavage of the ester's ether oxygen bond, leading to the loss of an ethoxy radical (·OCH₂CH₃), resulting in a stable acylium ion.

Loss of Ethene: A McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule (C₂H₄). This produces a radical cation of the corresponding carboxylic acid.

Cleavage of Halogens: The carbon-halogen bonds can cleave, leading to the loss of bromine or chlorine radicals. The relative abundance of these ions will depend on the C-X bond strength (C-Br is weaker than C-Cl).

Decarbonylation: The acylium ion formed can further lose a molecule of carbon monoxide (CO).

The presence of multiple halogens (Br and Cl) creates a distinctive isotopic pattern for the molecular ion and any fragment ions containing them, which further aids in their identification.

Table 2: Predicted Major Mass Fragments for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 296/298/300/302 | [C₉H₇BrCl₂O₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 251/253/255 | [C₇H₂BrCl₂O]⁺ | ·OCH₂CH₃ | Loss of ethoxy radical |

| 268/270/272 | [C₇H₃BrCl₂O₂]⁺˙ | C₂H₄ | McLafferty Rearrangement |

| 223/225/227 | [C₆H₂BrCl₂]⁺ | CO, ·OCH₂CH₃ | Decarbonylation of acylium ion |

| 217/219 | [C₉H₇Cl₂O₂]⁺ | ·Br | Loss of bromine radical |

| 261/263 | [C₉H₇BrClO₂]⁺ | ·Cl | Loss of chlorine radical |

X-ray Crystallography for Solid-State Molecular Structure Determination

While no public crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining its three-dimensional structure in the solid state. The following sections describe the type of information that such a study would provide, based on analyses of structurally similar halogenated aromatic compounds.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent interactions. For this compound, several key interactions would be anticipated to direct its crystal packing.

Halogen Bonding: The bromine and chlorine atoms on the aromatic ring are capable of forming halogen bonds (C-X···O/N/S), a type of non-covalent interaction where the electropositive region (σ-hole) on the halogen atom interacts with a Lewis base. rsc.org In this molecule, the carbonyl oxygen of the ester group is a potential halogen bond acceptor, leading to the formation of supramolecular chains or sheets.

π-π Stacking: The electron-deficient nature of the polychlorinated and brominated benzene ring would promote π-π stacking interactions with adjacent rings. These interactions could adopt either a parallel-displaced or a T-shaped geometry to minimize electrostatic repulsion.

Table 3: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Geometry/Distance |

| Halogen Bond | C-Br, C-Cl | O=C (carbonyl) | X···O distance < sum of van der Waals radii; C-X···O angle ≈ 165° |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Interplanar distance of 3.3–3.8 Å |

| Hydrogen Bond | C-H (aromatic/ethyl) | O=C (carbonyl) | H···O distance of 2.2–3.0 Å; C-H···O angle > 110° |

Conformational Analysis and Dihedral Angles within the Crystalline Lattice

A crystallographic study would provide precise values for all bond lengths, bond angles, and dihedral angles. Key conformational features would include:

Planarity of the Benzene Ring: The substituted benzene ring is expected to be largely planar.

Orientation of the Ester Group: The conformation of the ethyl ester substituent relative to the aromatic ring is of primary interest. The dihedral angle between the plane of the benzene ring and the plane of the carboxylate group (O=C-O) would reveal the extent of conjugation. A smaller angle would indicate greater planarity and electronic communication between the ester and the ring. The ethyl group itself may adopt different conformations, described by the C-O-C-C dihedral angle.

Table 4: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Atoms Involved | Significance |

| τ₁ | C(2)-C(1)-C(=O)-O | Describes the twist of the ester group relative to the ring |

| τ₂ | C(1)-C(=O)-O-C(ethyl) | Defines the planarity of the carboxylate group |

| τ₃ | C(=O)-O-C(ethyl)-C(methyl) | Describes the conformation of the ethyl chain (e.g., syn or anti) |

Investigations into Polymorphism and Co-crystallization Phenomena

Polymorphism: This phenomenon describes the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can arise due to variations in crystallization conditions (e.g., solvent, temperature) and can have different physical properties. Given the potential for multiple competing intermolecular interactions (halogen bonding, π-stacking), it is plausible that this compound could exhibit polymorphism. Identifying and characterizing different polymorphs is crucial as they can differ in stability, solubility, and melting point.

Co-crystallization: This involves crystallizing the target compound with a second, different molecule (a co-former) to create a new crystalline solid with a unique structure held together by non-covalent interactions. Co-crystallization could be explored for this compound to modify its physical properties or to study its interaction patterns with other molecules, particularly those that are strong halogen or hydrogen bond acceptors.

Computational Chemistry and Theoretical Investigations of Ethyl 3 Bromo 4,5 Dichlorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used tool for predicting molecular properties and has been successfully applied to a variety of organic and organohalogen compounds. nih.govrsc.org

Geometry Optimization and Preferred Molecular Conformations

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For Ethyl 3-Bromo-4,5-dichlorobenzoate, this involves finding the minimum energy conformation of the ethyl ester group relative to the substituted benzene (B151609) ring.

The benzene ring itself is planar, but the ethyl ester group (-COOCH₂CH₃) has rotational freedom around the C(ring)-C(ester) and C-O bonds. The orientation of the ethyl group will be influenced by steric hindrance from the adjacent bromine atom and electronic interactions. It is anticipated that the most stable conformation will have the carbonyl group (C=O) oriented to minimize steric clash with the bulky bromine atom. The ethyl chain is likely to adopt a staggered conformation.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl (para) Bond Length | ~1.74 Å |

| C-Cl (meta) Bond Length | ~1.73 Å |

| C=O Bond Length | ~1.21 Å |

| C(ring)-C(ester) Bond Length | ~1.50 Å |

| Dihedral Angle (Ring-Ester) | ~20-30° |

Note: These are estimated values based on typical bond lengths and conformations of similar molecules and require specific DFT calculations for confirmation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Transitions and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the electronic properties and reactivity of a molecule. youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the p-orbitals of the bromine and chlorine atoms due to their lone pairs. The LUMO is likely to be centered on the electron-withdrawing ester group and the aromatic ring.

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net The presence of multiple halogen substituents and the ester group is expected to lower the HOMO-LUMO gap compared to unsubstituted ethyl benzoate (B1203000).

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These are estimated values based on trends observed in related halogenated and ester-containing aromatic compounds. nih.gov Specific DFT calculations are necessary for precise values.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.govyoutube.com It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. capes.gov.br In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, the MEP map would be expected to show:

Negative Potential: Around the oxygen atoms of the carbonyl group due to their high electronegativity and lone pairs. This is the most likely site for protonation and interaction with electrophiles.

Positive Potential: Around the hydrogen atoms of the ethyl group and, to a lesser extent, on the aromatic hydrogens. A region of positive potential, known as a "sigma-hole," may also be present on the outer side of the bromine and chlorine atoms, making them potential halogen bond donors. nih.gov

Neutral/Slightly Negative Potential: The benzene ring will have a complex potential surface due to the competing electron-withdrawing effects of the halogens and the ester group, and the electron-donating effect of the halogen lone pairs through resonance.

Computational Prediction and Validation of Spectroscopic Properties

DFT calculations can also be used to simulate various types of spectra, which can then be compared with experimental data for validation of the computational model and for the assignment of experimental signals. nih.govnih.gov

Simulated NMR Chemical Shifts and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict the chemical shifts of ¹H and ¹³C nuclei. nih.govwisc.edu The accuracy of these predictions depends on the level of theory and basis set used. nih.gov

For this compound, the predicted ¹H NMR spectrum would show signals for the aromatic protons and the ethyl group protons. The chemical shifts of the aromatic protons would be influenced by the combined electronic effects of the bromo and chloro substituents. The ethyl group would show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons.

Similarly, the ¹³C NMR spectrum can be simulated, providing chemical shifts for all carbon atoms in the molecule. The carbons attached to the electronegative halogens and the carbonyl carbon would appear at lower fields. Comparing these predicted shifts with experimental data, when available, is crucial for confirming the molecular structure. acs.orgmdpi.com

Table 3: Predicted vs. Illustrative Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted δ (ppm) (Illustrative) | Experimental δ (ppm) (Hypothetical) |

| Aromatic CH | 7.5 - 8.0 | 7.7 |

| Aromatic CH | 7.8 - 8.3 | 8.1 |

| -OCH₂- | 4.2 - 4.5 | 4.35 |

| -CH₃ | 1.3 - 1.6 | 1.4 |

| C=O | 160 - 165 | 162.5 |

| C-Br | 115 - 125 | 118.0 |

| C-Cl | 130 - 135 | 132.1, 133.5 |

Note: The predicted values are based on general principles of NMR spectroscopy and DFT calculations for similar structures. Experimental data for this specific compound is not available in the searched literature and is presented here for illustrative purposes only.

Predicted Vibrational Frequencies and Intensities for IR and Raman Assignments

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations, aiding in the interpretation of experimental spectra. nih.gov

For this compound, key predicted vibrational modes would include:

C=O stretch: A strong band in the IR spectrum, typically around 1720-1740 cm⁻¹.

C-O stretch: Bands corresponding to the ester C-O bonds.

Aromatic C=C stretches: A series of bands in the 1400-1600 cm⁻¹ region.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations above 3000 cm⁻¹.

C-Cl and C-Br stretches: Vibrations at lower frequencies, typically below 800 cm⁻¹, which are often strong in the Raman spectrum.

By comparing the calculated vibrational frequencies with experimental IR and Raman spectra, a detailed assignment of the observed bands can be achieved, providing a vibrational fingerprint of the molecule.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR/Raman) |

| Aromatic C-H Stretch | 3050-3100 | Medium/Strong |

| Aliphatic C-H Stretch | 2850-3000 | Medium/Strong |

| C=O Stretch | 1725-1745 | Strong/Medium |

| Aromatic C=C Stretch | 1550-1600 | Medium/Strong |

| C-O Stretch | 1100-1300 | Strong/Medium |

| C-Cl Stretch | 600-800 | Medium/Strong |

| C-Br Stretch | 500-650 | Medium/Strong |

Note: These are representative values based on known group frequencies and computational studies of related molecules. Precise frequencies and intensities require specific DFT calculations.

UV-Visible Spectroscopy Simulations for Electronic Absorption Characteristics

Time-dependent density functional theory (TD-DFT) stands as a principal method for the in-silico prediction of electronic absorption spectra, offering insights into the electronic transitions within a molecule. mdpi.comyoutube.com For this compound, TD-DFT calculations can elucidate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are indicative of the probability of these electronic transitions.

Simulations would typically be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to accurately model the electronic structure. nih.gov The influence of solvent on the electronic spectra is often accounted for using implicit solvation models like the Polarizable Continuum Model (PCM).

The predicted UV-Visible spectrum for this compound is expected to arise from π → π* and n → π* transitions. The aromatic ring and the carbonyl group of the ester are the primary chromophores. The halogen substituents (bromo and chloro groups) can induce a bathochromic (red) shift in the absorption maxima due to their ability to donate electron density to the aromatic system through resonance, and a hyperchromic effect, increasing the intensity of the absorption.

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 295 | 0.15 | HOMO → LUMO (π → π) |

| S0 → S2 | 260 | 0.08 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 230 | 0.22 | HOMO → LUMO+1 (π → π*) |

Quantum Chemical Descriptors for Reactivity and Selectivity Assessments

Conceptual Density Functional Theory (CDFT) provides a powerful framework for quantifying the reactivity of molecules through various descriptors. nih.gov These descriptors are derived from the molecule's electron density and can predict the most probable sites for electrophilic and nucleophilic attacks.

Fukui functions, f(r), are central to CDFT and identify the regions in a molecule where the electron density is most susceptible to change upon the addition or removal of an electron. faccts.de Specifically, the Fukui function for nucleophilic attack (f+(r)) indicates sites prone to attack by a nucleophile, while the Fukui function for electrophilic attack (f-(r)) points to sites susceptible to electrophilic attack.

For this compound, the analysis of Fukui functions would likely reveal that the carbon atoms of the aromatic ring are the primary sites for electrophilic attack, with the exact positions influenced by the directing effects of the bromo, chloro, and ester substituents. numberanalytics.comtowson.edu The carbonyl carbon of the ester group is expected to be a primary site for nucleophilic attack.

Local softness (s(r)) is related to the Fukui function and the global softness of the molecule, providing a more refined measure of reactivity at a specific site.

Table 2: Illustrative Condensed Fukui Functions for Selected Atoms in this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| C1 (ester attachment) | 0.05 | 0.08 |

| C2 | 0.03 | 0.12 |

| C3 (Bromo) | 0.06 | 0.07 |

| C4 (Chloro) | 0.07 | 0.06 |

| C5 (Chloro) | 0.06 | 0.09 |

| C6 | 0.04 | 0.15 |

| C=O (Carbonyl Carbon) | 0.25 | 0.02 |

| O (Carbonyl Oxygen) | 0.18 | 0.04 |

Global reactivity indices, such as chemical hardness (η), chemical potential (μ), and global electrophilicity (ω), provide a general measure of a molecule's stability and reactivity. researchgate.net A high chemical hardness indicates low reactivity, while a high global electrophilicity suggests a strong capacity to accept electrons.

Local reactivity indices, derived from the Fukui functions, can further pinpoint the most reactive sites for specific types of reactions. These indices are invaluable for predicting the regioselectivity of chemical transformations.

Table 3: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Value (illustrative) | Interpretation |

| Chemical Hardness (η) | 3.5 eV | Moderately stable |

| Chemical Potential (μ) | -4.8 eV | Good electron accepting ability |

| Global Electrophilicity (ω) | 1.6 eV | Moderate electrophile |

Note: These values are hypothetical and serve to illustrate the application of these descriptors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment.

The ethyl ester group of this compound possesses rotational freedom around the C-O single bonds. MD simulations can track the torsional angles of this group over time, revealing the preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or solvent molecules.

The behavior of a molecule is significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the solvent molecules, allowing for a detailed analysis of the solvation shell around this compound. researchgate.net Radial distribution functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. These simulations can reveal the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the solute and the solvent.

For instance, in a polar protic solvent like ethanol (B145695), one would expect to observe hydrogen bonding between the solvent's hydroxyl group and the carbonyl oxygen of the ester. In a nonpolar solvent like hexane, the interactions would be dominated by weaker van der Waals forces.

Applications and Derivatization in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Chemical Synthesis

As a foundational component in organic synthesis, this compound offers chemists a reliable starting point for building molecular complexity through controlled, stepwise reactions. sigmaaldrich.comcymitquimica.com

Ethyl 3-bromo-4,5-dichlorobenzoate serves as a readily available precursor for a wide array of substituted benzoic acids. The ethyl ester group can be easily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-bromo-4,5-dichlorobenzoic acid. This acid derivative retains the halogen atoms, which can then be selectively targeted for further transformations.

The bromine atom, in particular, is an excellent handle for modern cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki coupling, which joins a bromo-aromatic compound with a boronic acid, can be employed to form new carbon-carbon bonds. researchgate.net This allows for the introduction of various alkyl, aryl, or heteroaryl groups at the 3-position of the benzoic acid scaffold. Furthermore, the bromo-group can participate in halogen-lithium exchange reactions, creating a highly reactive aryllithium species that can be quenched with a wide range of electrophiles to introduce diverse functionalities. nih.gov

In synthetic pathways where the ester moiety is desired in the final product or when the free carboxylic acid might interfere with subsequent steps, this compound is used as a key intermediate. The reactions primarily target the halogen substituents while preserving the ethyl ester.

Similar to the synthesis of benzoic acid derivatives, the bromine at the 3-position is the most common site for derivatization via organometallic cross-coupling reactions. This approach leads to the formation of a diverse library of functionalized aromatic esters, which are themselves important intermediates in various fields. The chlorine atoms are generally less reactive than bromine in such palladium-catalyzed reactions, allowing for selective functionalization of the C-Br bond. This differential reactivity is a key advantage, enabling chemists to precisely control the sequence of synthetic transformations.

Role as a Key Intermediate in Pharmaceutical and Agrochemical Development

The presence of halogens in a molecule can significantly influence its biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Halogenated aromatic compounds are therefore crucial intermediates in the development of new drugs and crop protection agents. google.comnih.gov

This compound is a valuable intermediate for the synthesis of potential Active Pharmaceutical Ingredients (APIs). google.com Its polysubstituted nature is a desirable feature in medicinal chemistry for fine-tuning the pharmacological profile of a lead compound. The synthesis of novel halogenated phenoxychalcones, which have shown cytotoxic activity against breast cancer cells, highlights the utility of halogenated building blocks in developing new therapeutic agents. nih.gov While direct synthesis of a marketed API from this specific starting material is not widely documented, its structural motifs are present in many biologically active molecules, underscoring its potential in drug discovery programs. The development of greener, more efficient synthetic methods, such as continuous flow chemistry, is also expanding the utility of such intermediates in API manufacturing. nih.govpharmtech.com

Halogenated aromatic compounds, including derivatives of benzoic acid, form the basis of many commercial pesticides and herbicides. nih.gov The microbial degradation pathways of these compounds are a subject of intense study to ensure their environmental compatibility. nih.gov this compound represents a scaffold that can be elaborated into new agrochemical candidates. The type and position of halogen atoms can modulate the compound's herbicidal or pesticidal activity and its persistence in the environment.

Research has shown that incorporating a halogenated benzoyl group can significantly enhance the biological activity of a parent molecule. For example, ester derivatives of the natural product altholactone (B132534) with halogenated benzoates exhibited much stronger anti-fungal activity than the original compound, demonstrating the power of this strategy in developing new agrochemicals. nih.gov

The value of the this compound scaffold is best understood by examining the roles of structurally similar compounds in successful drug discovery and development projects.

Case Study: Intermediates for Anti-diabetic Drugs A Chinese patent describes a preparation method for 5-bromo-2-chlorobenzoic acid, a key raw material for synthesizing hypoglycemic (anti-diabetic) drugs. google.com The synthesis starts from a related compound, 5-bromo-2-aminobenzoic acid ethyl ester, and proceeds through a two-step diazotization-chlorination and hydrolysis sequence. google.com This case demonstrates the industrial relevance of bromo-chloro substituted benzoates as vital intermediates for producing high-value APIs. google.com

Case Study: Enhancement of Anti-fungal Activity A study on the natural product altholactone, which has weak anti-fungal properties, revealed that its potency could be dramatically increased through esterification with halogenated benzoic acids. nih.gov The resulting benzoate (B1203000) derivatives showed significantly improved activity against the pathogenic fungi Cryptococcus neoformans and Saccharomyces cerevisiae. nih.gov This work provides a clear example of how attaching a halogenated benzoate moiety can be a viable strategy for enhancing the biological efficacy of a compound. nih.gov

Interactive Table: Anti-fungal Activity of Halogenated Benzoate Derivatives of Altholactone

| Compound | Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Altholactone (parent compound) | C. neoformans | 128 |

| Altholactone (parent compound) | S. cerevisiae | 128 |

| 3-Bromobenzoate derivative | C. neoformans | 16 |

| 2,4-Dichlorobenzoate derivative | C. neoformans | 16 |

| 4-Bromobenzoate derivative | S. cerevisiae | 1 |

| 4-Iodobenzoate derivative | S. cerevisiae | 1 |

Data sourced from a study on altholactone derivatives. nih.gov

Case Study: Development of Anticancer Agents In the search for new cancer therapies, researchers synthesized a series of novel halogenated phenoxychalcones and their corresponding pyrazoline derivatives. nih.gov These compounds were evaluated for their cytotoxic effects on the MCF-7 human breast cancer cell line. nih.gov Several of the synthesized molecules, built from halogenated aromatic precursors, displayed moderate to good cytotoxic activity, with one compound in particular showing high potency and selectivity against the cancer cells compared to normal cells. nih.gov This research underscores the role of halogenated intermediates in the discovery of new molecules for oncology. nih.gov

Advanced Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups. researchgate.net

In the context of this compound, the bromine atom is selectively targeted for coupling over the chlorine atoms due to the higher reactivity of the C-Br bond in the typical catalytic cycle. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For instance, the coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids has been shown to be selective, with different products being formed depending on the reaction conditions. nih.govresearchgate.net While not a direct example, this illustrates the principle of selective Suzuki-Miyaura couplings on polychlorinated aromatic compounds. The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄, bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) | nih.govresearchgate.net |

| Boron Reagent | Arylboronic acids | nih.gov |

| Base | K₂CO₃ | nih.govresearchgate.net |

| Solvent | Toluene (B28343)/H₂O/MeOH, Dioxane | nih.govresearchgate.net |

| Temperature | Room Temperature to Reflux | nih.govresearchgate.net |

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is highly stereoselective, typically affording the trans product. organic-chemistry.org this compound can serve as the aryl halide component in this reaction. The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org Recent advancements have explored phosphine-free catalyst systems and the use of aqueous media. nih.govresearchgate.net

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net this compound can be coupled with various terminal alkynes to produce arylalkynes, which are valuable intermediates in organic synthesis. libretexts.orgnih.gov Copper-free Sonogashira protocols have also been developed. libretexts.org

Stille Coupling:

The Stille reaction couples an organotin compound (organostannane) with an organic halide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. researchgate.net this compound can be effectively coupled with organostannanes in the presence of a palladium catalyst to form a new C-C bond. researchgate.netrsc.org

Table 2: Overview of Heck, Sonogashira, and Stille Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Product Type | Reference |

| Heck | Olefin (e.g., Styrene, Acrylate) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃, Et₃N) | Substituted Alkene | wikipedia.orgnih.gov |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst (optional), Amine base | Arylalkyne | organic-chemistry.orgresearchgate.netnih.gov |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd catalyst | Biaryl or Vinylarene | wikipedia.orgresearchgate.netmsu.edu |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between aryl halides and amines. wikipedia.orgmychemblog.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, providing a powerful alternative to traditional methods of C-N bond formation. wikipedia.org

In the case of this compound, the C-Br bond is the primary site for the amination reaction. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst. mychemblog.comlibretexts.org The choice of palladium precursor, ligand, and base is critical for the success of the reaction. organic-chemistry.org

Table 3: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction | Reference |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst | mychemblog.com |

| Ligand | Xantphos, t-Bu-Xphos, BINAP | Stabilizes the Pd center and facilitates the catalytic cycle | wikipedia.orgmychemblog.com |

| Base | Cs₂CO₃, NaOtBu | Promotes deprotonation of the amine | mychemblog.com |

| Amine | Primary and secondary amines | Nucleophile for C-N bond formation | wikipedia.orgmychemblog.com |

| Solvent | Dioxane, Toluene | Provides the reaction medium | mychemblog.comlibretexts.org |

Selective Redox Transformations of the Ester and Halogen Moieties

The presence of multiple reactive sites in this compound—the ester group and the halogen atoms—allows for selective reduction and dehalogenation reactions, providing pathways to a variety of functionalized derivatives.

The ester group of this compound can be chemoselectively reduced to the corresponding primary alcohol, (3-bromo-4,5-dichlorophenyl)methanol, while preserving the halogen substituents. This transformation is typically achieved using powerful reducing agents that are compatible with aryl halides.

Table 4: Reagents for Chemoselective Ester Reduction

| Reducing Agent | Typical Conditions | Product |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, low temperature | (3-Bromo-4,5-dichlorophenyl)methanol |

| Diisobutylaluminium hydride (DIBAL-H) | Anhydrous toluene or CH₂Cl₂, low temperature | (3-Bromo-4,5-dichlorophenyl)methanol |

Controlled dehalogenation of this compound allows for the selective removal of specific halogen atoms, which can be a valuable strategy for synthesizing molecules with a precise halogenation pattern. The C-Br bond is generally more reactive towards reduction than the C-Cl bonds. This difference in reactivity can be exploited to achieve selective de-bromination.

Common methods for dehalogenation include catalytic hydrogenation or the use of metal-based reducing agents. The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity. For instance, palladium on carbon (Pd/C) with a hydrogen source can often be used for de-bromination while leaving the chloro groups intact under controlled conditions.

Specific literature detailing the controlled dehalogenation of this compound was not available in the provided search results. The principles described are based on established reactivity patterns of aryl halides.

Oxidation Reactions for Further Functionalization

The targeted introduction of oxygen-containing functional groups onto the aromatic scaffold of this compound represents a key strategy for the synthesis of advanced, highly functionalized derivatives. These oxidation reactions, which can be directed to either the aromatic ring or, in principle, to the ethyl ester group, significantly expand the synthetic utility of this halogenated building block. The electron-withdrawing nature of the chloro and bromo substituents, as well as the carboxylate group, deactivates the aromatic ring towards electrophilic attack, making direct oxidation challenging. Nevertheless, under specific conditions, functionalization can be achieved, leading to valuable intermediates for various applications.

One of the primary oxidation reactions explored for functionalizing halogenated aromatic compounds is hydroxylation, which introduces a hydroxyl group onto the benzene (B151609) ring. While direct hydroxylation of this compound is not extensively documented in publicly available literature, analogous transformations on related substrates provide insight into potential synthetic routes. For instance, the direct hydroxylation of dichlorobenzene to dichlorophenol has been achieved, suggesting that similar methodologies could be adapted for more complex substrates like this compound.

Catalytic oxidation presents a promising avenue for the functionalization of chlorinated aromatic compounds. Various catalytic systems have been investigated for the oxidation of chlorobenzenes and related compounds. These reactions often proceed via mechanisms that can tolerate the presence of deactivating groups. For example, the catalytic oxidation of chlorinated benzenes has been studied using V₂O₅/TiO₂ catalysts. While often aimed at complete mineralization in environmental applications, under controlled conditions, such catalytic systems could potentially be tuned to yield partially oxidized products.

Another relevant approach is the oxidation of a related halobenzoic acid ester, methyl p-iodobenzoate, which has been successfully oxidized to methyl p-iodoxybenzoate using meta-chloroperoxybenzoic acid (m-CPBA). This reaction demonstrates the feasibility of oxidizing a halogen substituent on a benzoic acid ester to a higher oxidation state, which in turn can be a precursor for further functionalization. The general utility of m-CPBA as a robust oxidizing agent for a wide array of functional groups suggests its potential applicability to this compound. chemicalbook.com

The direct C-H hydroxylation of aromatic compounds under mild conditions is an area of active research. Methodologies involving base-catalyzed halogen transfer have been developed for the hydroxylation of electron-deficient benzenes. nih.gov This approach, which utilizes a sacrificial halothiophene oxidant and an alkoxide base, could potentially be applied to this compound to introduce a hydroxyl group at one of the available ring positions.

The following table summarizes potential oxidation reactions applicable to this compound based on transformations reported for analogous compounds.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Reference for Analogy |

| Aromatic Hydroxylation | Base-catalyzed halogen transfer (e.g., 2-halothiophene oxidant, alkoxide base) | Ethyl 3-Bromo-4,5-dichloro-x-hydroxybenzoate | nih.gov |

| Halogen Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Ethyl 3-Iodoxy-4,5-dichlorobenzoate (by analogy to iodo-analogue) | |

| Catalytic Oxidation | V₂O₅/TiO₂ catalyst, controlled conditions | Hydroxylated or further oxidized derivatives |

It is important to note that the regioselectivity of such oxidation reactions on the polysubstituted ring of this compound would be a critical factor, influenced by the directing effects of the existing bromo, chloro, and ethyl carboxylate substituents. Further research is required to fully elucidate the scope and limitations of these oxidative transformations on this specific substrate.

Mechanistic Organic Chemistry Studies Involving Ethyl 3 Bromo 4,5 Dichlorobenzoate Reactivity

Reaction Kinetics and Thermodynamic Profiling of Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility and mechanism of chemical transformations involving Ethyl 3-bromo-4,5-dichlorobenzoate. These investigations are crucial for optimizing reaction conditions and understanding the underlying electronic and steric effects of the substituents.

The rate law for a reaction involving this compound is determined experimentally and provides a mathematical relationship between the reaction rate and the concentration of reactants. For instance, in a nucleophilic aromatic substitution (SNAr) reaction with a nucleophile (Nu-), the general rate law can be expressed as:

Rate = k[this compound]m[Nu-]n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. Typically, for SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.com This often leads to a second-order rate law, where both 'm' and 'n' are equal to 1. wikipedia.org